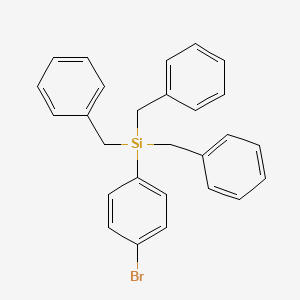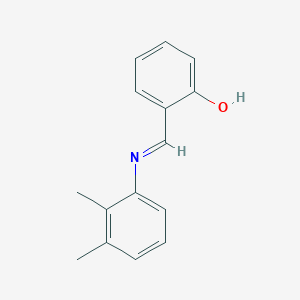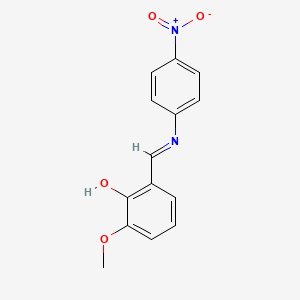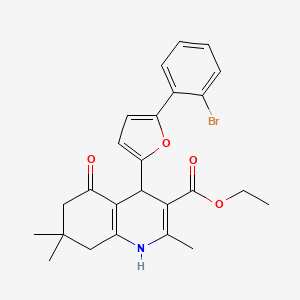
(4-Bromophenyl)tribenzylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)tribenzylsilane is an organosilicon compound with the molecular formula C27H25BrSi. It is characterized by the presence of a bromophenyl group attached to a tribenzylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)tribenzylsilane typically involves the reaction of tribenzylsilane with a brominated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with tribenzylsilane in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)tribenzylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of azido or thiophenyl derivatives.
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of phenylsilane derivatives.
Applications De Recherche Scientifique
(4-Bromophenyl)tribenzylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)tribenzylsilane in chemical reactions involves the activation of the silicon center, which can facilitate various transformations. The bromine atom can act as a leaving group in substitution reactions, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-4’-biphenylyl)tribenzylsilane
- (4-Methoxyphenyl)tribenzylsilane
- (4-Bromophenyl)triphenyltin
- (3-Phenoxyphenyl)tribenzylsilane
Uniqueness
(4-Bromophenyl)tribenzylsilane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity compared to other tribenzylsilane derivatives. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
18870-52-5 |
|---|---|
Formule moléculaire |
C27H25BrSi |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
tribenzyl-(4-bromophenyl)silane |
InChI |
InChI=1S/C27H25BrSi/c28-26-16-18-27(19-17-26)29(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
Clé InChI |
PQMRAHLCORRMNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)






![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
